molecular formula C16H24N2O4S B2491478 3-methoxy-N-(2-((3-methylpiperidin-1-yl)sulfonyl)ethyl)benzamide CAS No. 899966-96-2

3-methoxy-N-(2-((3-methylpiperidin-1-yl)sulfonyl)ethyl)benzamide

Cat. No.: B2491478
CAS No.: 899966-96-2
M. Wt: 340.44
InChI Key: OCTRQFGMQBXTJZ-UHFFFAOYSA-N
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Description

. This compound contains a benzamide core substituted with a methoxy group, a sulfonyl group, and a piperidine ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(2-((3-methylpiperidin-1-yl)sulfonyl)ethyl)benzamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and subsequent coupling with the benzamide core. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Sulfonylation: Introduction of the sulfonyl group is often carried out using sulfonyl chlorides under basic conditions.

    Coupling with Benzamide Core: The final step involves coupling the sulfonylated piperidine derivative with the benzamide core, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(2-((3-methylpiperidin-1-yl)sulfonyl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonyl group can be reduced to thiol derivatives under specific conditions.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like KMnO4 or CrO3 under acidic conditions.

    Reduction: Reagents like LiAlH4 or NaBH4.

    Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.

Major Products

    Oxidation: Formation of aldehydes or acids.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-methoxy-N-(2-((3-methylpiperidin-1-yl)sulfonyl)ethyl)benzamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(2-((3-methylpiperidin-1-yl)sulfonyl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-N-(2-((3-methylpiperidin-1-yl)sulfonyl)ethyl)benzamide: shares structural similarities with other piperidine and benzamide derivatives.

    Piperidine Derivatives: Compounds like piperidine-4-carboxamide and piperidine-4-sulfonamide.

    Benzamide Derivatives: Compounds like N-methylbenzamide and N-ethylbenzamide.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. Its methoxy, sulfonyl, and piperidine groups contribute to its versatility in various chemical reactions and potential therapeutic applications .

Properties

IUPAC Name

3-methoxy-N-[2-(3-methylpiperidin-1-yl)sulfonylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S/c1-13-5-4-9-18(12-13)23(20,21)10-8-17-16(19)14-6-3-7-15(11-14)22-2/h3,6-7,11,13H,4-5,8-10,12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTRQFGMQBXTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)CCNC(=O)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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